1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one
Overview
Description
The compound “1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one” is an organic compound with the CAS Number: 77445-06-8. It has a molecular weight of 156.23 . The IUPAC name for this compound is (1-acetyl-4-piperidinyl)methanamine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H16N2O/c1-7(11)10-4-2-8(6-9)3-5-10/h8H,2-6,9H2,1H3 . This indicates the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 156.23 . It is a liquid at room temperature .Scientific Research Applications
Nucleophilic Aromatic Substitution Reactions
Research into nucleophilic aromatic substitution reactions involving piperidine derivatives, including compounds similar to "1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one", has demonstrated their utility in synthesizing various aromatic compounds. These reactions are critical for developing pharmaceuticals and other aromatic compounds, showcasing the fundamental chemical applications of piperidine derivatives (Pietra & Vitali, 1972).
Antineoplastic Agents
A series of piperidine derivatives have been identified as potential antineoplastic agents, demonstrating significant cytotoxic properties against various cancer cells. These compounds have shown greater tumor-selective toxicity and the ability to modulate multi-drug resistance, highlighting the therapeutic potential of piperidine derivatives in cancer treatment (Hossain et al., 2020).
Histamine H1 Receptor Antagonists
Piperidine derivatives like Bilastine have been extensively studied for their pharmacokinetics and pharmacodynamics as histamine H1 receptor antagonists. These compounds are used to relieve symptoms of allergic reactions, demonstrating the versatility of piperidine derivatives in developing new therapeutic agents (Sharma et al., 2021).
Sustainable Chemical Production
Research into the conversion of plant biomass into furan derivatives has highlighted the role of piperidine derivatives in producing sustainable polymers, functional materials, and fuels. This indicates the environmental and industrial applications of compounds related to "this compound" (Chernyshev et al., 2017).
Mechanism of Action
Target of Action
The primary target of 1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one is the Serine/threonine-protein kinase Chk1 . This protein plays a critical role in cell cycle regulation, particularly in response to DNA damage. It is involved in the activation of cell cycle checkpoints, which pause the cell cycle to allow for DNA repair .
Mode of Action
This could lead to changes in cell cycle regulation, particularly in cells with DNA damage .
Biochemical Pathways
Inhibition of Serine/threonine-protein kinase Chk1 could disrupt these pathways, potentially leading to altered cell cycle progression and DNA repair mechanisms .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action would likely be related to its inhibition of Serine/threonine-protein kinase Chk1. This could result in changes to cell cycle progression and DNA repair mechanisms, potentially leading to cell death in cells with DNA damage .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its ability to interact with its target . .
Biochemical Analysis
Biochemical Properties
1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific enzymes, altering their activity and influencing biochemical pathways. For instance, it has been observed to interact with certain proteases, leading to either inhibition or activation of these enzymes . Additionally, this compound can form complexes with proteins, affecting their stability and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the MAPK signaling pathway, leading to changes in gene expression and cellular responses . Furthermore, this compound can alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit certain kinases, resulting in altered phosphorylation states of target proteins . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound exhibits stability under specific conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At high doses, it can lead to toxic or adverse effects, including cellular damage and disrupted metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can be metabolized by specific enzymes, leading to the formation of metabolites that may have distinct biochemical activities . Additionally, this compound can affect the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported by specific transporters and binding proteins, influencing its localization and accumulation within cells . This distribution pattern can affect the compound’s activity and function, as well as its interactions with other biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biochemical activity .
Properties
IUPAC Name |
1-[4-(aminomethyl)piperidin-1-yl]-2-methoxyethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-13-7-9(12)11-4-2-8(6-10)3-5-11/h8H,2-7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEHVSMWDXUFNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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